molecular formula C12H17NO3 B14834477 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide

Katalognummer: B14834477
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: BGJIZKRRAWAWRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxy group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, making it less versatile in certain reactions.

    2-Isopropoxy-N,N-dimethylbenzamide:

Uniqueness

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both hydroxy and isopropoxy groups, which enhance its reactivity and versatility in various chemical and biological applications.

Eigenschaften

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

3-hydroxy-N,N-dimethyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-9(12(15)13(3)4)6-5-7-10(11)14/h5-8,14H,1-4H3

InChI-Schlüssel

BGJIZKRRAWAWRP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.